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Compound of Interest

Compound Name: 4H-chromene-3-carbaldehyde

CAS No.: 120450-87-5

Cat. No.: B040168

Get Quote

Executive Summary
4H-chromene-3-carbaldehyde (specifically 4-oxo-4H-chromene-3-carbaldehyde) is a pivotal

electrophilic scaffold in medicinal chemistry. Its reactivity lies in the "push-pull" alkene system

and the dual carbonyl functionality. Accurate FTIR characterization is critical to distinguish this

product from its precursors (2-hydroxyacetophenone) and its common derivatives (Schiff

bases/hydrazones).

Key Differentiator: The simultaneous presence of two distinct carbonyl signals—the aldehyde

carbonyl (~1695–1705 cm⁻¹) and the pyrone ring carbonyl (~1620–1650 cm⁻¹)—is the

definitive spectral fingerprint of this molecule.

Spectroscopic Blueprint: Characteristic Peaks
The following table details the vibrational assignment for 4H-chromene-3-carbaldehyde. Data

is synthesized from experimental values in solid phase (KBr pellet) and ATR correction.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b040168#bc-rfq
https://www.benchchem.com/product/b040168/docs?utm_src=pdf-body#ftir-profiling-of-4h-chromene-3-carbaldehyde-3-formylchromone-a-comparative-guide
https://www.benchchem.com/product/b040168/docs?utm_src=pdf-body#ftir-profiling-of-4h-chromene-3-carbaldehyde-3-formylchromone-a-comparative-guide
https://www.benchchem.com/product/b040168/docs?utm_src=pdf-body#ftir-profiling-of-4h-chromene-3-carbaldehyde-3-formylchromone-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Wavenumber (

)
Intensity

Vibrational Mode
Assignment

Aldehyde C=O 1695 – 1705 Strong (s)

Exocyclic Carbonyl

Stretch. This is the

diagnostic peak. It

appears at a higher

frequency than the

ring ketone due to

less conjugation.

Pyrone C=O 1620 – 1650 Strong (s)

Endocyclic Ketone

Stretch. Shifted to

lower wavenumbers

due to conjugation

with the C=C double

bond and the aromatic

ring.

Aldehyde C-H 2850 & 2750 Weak (w)

Fermi Resonance

Doublet.

Characteristic C-H

stretching of the

formyl group. Often

appears as a

"shoulder" on the C-H

alkyl region.

C=C Alkene 1600 – 1610 Medium (m)

-Unsaturated C=C.

Overlaps significantly

with aromatic ring

breathing but

contributes to the

broadness of the 1600

region.

C-O-C Ether 1330 – 1350 Strong (s) Aryl Alkyl Ether

Stretch. Vibration of
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the pyrone oxygen

ring system.

Aromatic Ring 1560, 1480 Medium (m)

C=C Skeletal

Vibrations. Typical

benzene ring

breathing modes.

C-H (Aromatic) 3030 – 3070 Weak (w) C-H Stretch.

Comparative Analysis: Validation Against Alternatives
In drug development, the purity of the aldehyde is often compromised by unreacted starting

material or spontaneous derivatization.

Scenario A: Synthesis Verification (Product vs. Precursor)
Precursor: 2-Hydroxyacetophenone (Standard Vilsmeier-Haack starting material).

Comparison Logic: The reaction cyclizes the phenol and adds a formyl group.

Feature
Precursor (2-
Hydroxyacetophen
one)

Product (3-
Formylchromone)

Diagnostic Action

OH Region

Broad band (3000–

3400

) due to intramolecular

H-bonding.

Absent. (If a broad

band persists, the

cyclization is

incomplete).

Check 3400

for "dryness".

Carbonyls
Single peak ~1640

(H-bonded ketone).

Doublet: 1700

(Aldehyde) + 1640

(Ring Ketone).

Look for the new peak

at 1700.

Scenario B: Reactivity Check (Aldehyde vs. Schiff Base)
Derivative: 3-((Phenylimino)methyl)-4H-chromen-4-one (Schiff Base).
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Comparison Logic: Nucleophilic attack of an amine on the aldehyde.

Feature
Aldehyde
(Reactant)

Schiff Base
(Product)

Diagnostic Action

1700 Present (Strong)
Disappears

completely.
Confirm loss of C=O.

1600-1620 C=C / Ring C=O mix

New/Enhanced band

for C=N (Imine)

stretch.

Check for

broadening/intensificat

ion at 1610.

Experimental Protocol: Synthesis & Characterization
Workflow Diagram
The following diagram illustrates the synthesis and the logical decision tree for FTIR validation.

2-Hydroxyacetophenone DMF + POCl3
(Vilsmeier-Haack)

Intermediate
(Chloroacrolein species)

0°C to RT 3-Formylchromone
(Target)

Hydrolysis/Cyclization FTIR Check:
Broad OH @ 3400?

Sample

Impure:
Unreacted Phenol

Yes

FTIR Check:
Sharp Peak @ 1700?

No

Valid ProductYes

Click to download full resolution via product page

Caption: Synthesis workflow and FTIR validation logic for 3-formylchromone.

Step-by-Step Protocol
1. Synthesis (Vilsmeier-Haack Formylation):

Reagents: Dry DMF (10 mL) is cooled to 0–5 °C.

(3 equiv) is added dropwise (exothermic).

Addition: 2-Hydroxyacetophenone (1 equiv) dissolved in DMF is added slowly.
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Reaction: Stir at room temperature for 2 hours, then heat to 60 °C for 2 hours. The solution

turns dark red/brown.

Workup: Pour onto crushed ice. The complex hydrolyzes, precipitating the pale yellow solid

of 3-formylchromone.

Purification: Recrystallize from ethanol.

2. FTIR Sample Preparation (KBr Pellet Method):

Why KBr? Nujol mulls can obscure the C-H aliphatic region (2800-3000

), masking the aldehyde Fermi doublet. KBr is transparent in this region.

Procedure:

Take 1–2 mg of the dried, recrystallized yellow solid.

Mix with ~100 mg of spectroscopic grade KBr (dry).

Grind to a fine powder in an agate mortar (particle size < wavelength of IR to avoid

scattering).

Press into a translucent pellet at 10 tons pressure.

Acquire spectrum (4000–400

, 32 scans, 4

resolution).

Troubleshooting & Artifacts
Artifact: Broad Peak at 3400

in "Pure" Product.

Cause: Hygroscopic KBr or wet sample.

Differentiation: If the peak is sharp and around 3200
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, it may be an impurity (starting phenol). If it is broad and round, it is likely water. Dry the
pellet in a desiccator and rescan.

Artifact: Split Carbonyl Peak (1690/1710

).

Cause: Fermi resonance or crystal packing effects in solid phase.

Solution: Dissolve in

and run a solution-phase IR. If the split collapses into a single band ~1700

, it is a solid-state artifact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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